molecular formula C21H21NO4S2 B2641354 2-(3,4-Dimethoxyphenyl)-3-(naphthalen-1-ylsulfonyl)thiazolidine CAS No. 510733-64-9

2-(3,4-Dimethoxyphenyl)-3-(naphthalen-1-ylsulfonyl)thiazolidine

Cat. No.: B2641354
CAS No.: 510733-64-9
M. Wt: 415.52
InChI Key: IJMMFWIXKKIJQI-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-3-(naphthalen-1-ylsulfonyl)thiazolidine is a synthetic organic compound that belongs to the thiazolidine class Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group and a naphthalen-1-ylsulfonyl group attached to the thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-3-(naphthalen-1-ylsulfonyl)thiazolidine typically involves the reaction of 3,4-dimethoxybenzaldehyde with naphthalen-1-ylsulfonyl chloride in the presence of a base, followed by cyclization with a thiol reagent. The reaction conditions often include:

    Solvent: Common solvents used are dichloromethane or tetrahydrofuran.

    Base: Bases such as triethylamine or pyridine are employed to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Purification: The product is purified using column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-3-(naphthalen-1-ylsulfonyl)thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with different functional groups replacing the sulfonyl group.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-3-(naphthalen-1-ylsulfonyl)thiazolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-(naphthalen-1-ylsulfonyl)thiazolidine is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound could affect signal transduction pathways, influencing cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-3-(phenylsulfonyl)thiazolidine
  • 2-(3,4-Dimethoxyphenyl)-3-(benzylsulfonyl)thiazolidine
  • 2-(3,4-Dimethoxyphenyl)-3-(methylsulfonyl)thiazolidine

Uniqueness

2-(3,4-Dimethoxyphenyl)-3-(naphthalen-1-ylsulfonyl)thiazolidine is unique due to the presence of the naphthalen-1-ylsulfonyl group, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-naphthalen-1-ylsulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S2/c1-25-18-11-10-16(14-19(18)26-2)21-22(12-13-27-21)28(23,24)20-9-5-7-15-6-3-4-8-17(15)20/h3-11,14,21H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMMFWIXKKIJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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